3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethyl group at position 3 and a tetrahydrofuran-2-ylmethylamine moiety at position 4. The tetrahydrofuran (THF) substituent enhances solubility and bioavailability compared to bulkier aromatic groups, while the ethyl group contributes to hydrophobic interactions with protein targets .
Properties
IUPAC Name |
3-ethyl-N-(oxolan-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-2-11-14-15-12-6-5-10(16-17(11)12)13-8-9-4-3-7-18-9/h5-6,9H,2-4,7-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGRWMHDJKZBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazinone Synthesis
Substituted pyridazinones serve as critical intermediates. For example, 3-ethyl-6-chloro-triazolo[4,3-b]pyridazine can be prepared by reacting ethyl acetoacetate with hydrazine hydrate in acetic acid, followed by cyclization (Scheme 1).
Reaction Conditions :
Chlorination of Pyridazinones
Phosphorus oxychloride (POCl₃) is employed to convert pyridazinones to chloro derivatives, enabling subsequent nucleophilic substitution.
Procedure :
Alternative Pathways: One-Pot Synthesis
A one-pot approach combines cyclization and substitution steps, minimizing intermediate isolation:
Procedure :
-
Ethyl acetoacetate, hydrazine hydrate, and glyoxylic acid in acetic acid (reflux, 6 hours).
-
Direct addition of POCl₃ (reflux, 4 hours).
-
In-situ substitution with tetrahydrofuran-2-ylmethylamine and DIPEA in DCM (12 hours).
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.60–1.85 (m, 4H, tetrahydrofuran CH₂), 3.45–3.70 (m, 3H, tetrahydrofuran OCH₂ and NCH₂), 4.10 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.95 (s, 1H, pyridazine H-5), 8.20 (s, 1H, triazole H).
HRMS (ESI+) :
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages |
|---|---|---|---|
| Sequential Synthesis | 3 | 55–60% | High purity intermediates |
| One-Pot Synthesis | 1 | 65% | Reduced isolation steps |
| Microwave-Assisted NAS | 2 | 82% | Faster reaction times |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions during cyclization were minimized using microwave irradiation.
-
Amine Stability : Tetrahydrofuran-2-ylmethylamine was stored under nitrogen to prevent oxidation.
-
Byproducts : Column chromatography (silica gel, ethyl acetate/hexane) effectively removed unreacted chloro intermediates.
Industrial-Scale Considerations
Chemical Reactions Analysis
3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Scientific Research Applications
Potential Biological Activities
Research into similar compounds in the triazole class indicates that 3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine may exhibit:
- Antimicrobial Activity : Triazole derivatives have been noted for their effectiveness against various bacteria and fungi.
- Anticancer Properties : Some triazole compounds show promise in inhibiting tumor growth through various mechanisms.
- Neurological Effects : Compounds with similar structures have been investigated for their roles as positive allosteric modulators of glutamate receptors, potentially aiding in the treatment of neurological disorders.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds have been investigated extensively. Here are some notable findings:
These studies highlight the potential of triazole derivatives in drug development and their diverse pharmacological profiles.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and thereby affecting cellular processes . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological targets, and activity
Key Observations:
Substituent Effects on Solubility: The THF group in the target compound improves aqueous solubility compared to analogs with indole (compound 12) or trifluoromethylphenyl (compound in ) substituents. This is critical for oral bioavailability .
Biological Activity :
- BRD4 Inhibition : Bulky substituents (e.g., indole in compound 12) increase binding affinity but reduce solubility. The THF group balances these properties, making the target compound a viable candidate for optimization .
- Enzyme Selectivity : The trifluoromethylphenyl analog () shows strong PIM1 kinase inhibition, while the target compound’s THF group may favor PARP14 binding, suggesting substituent-driven selectivity .
Synthetic Accessibility :
- Ethyl and THF groups are synthetically tractable via alkylation and nucleophilic substitution, respectively, as seen in analogous syntheses using ethyl chloroformate and THF-derived amines .
- Bivalent analogs (e.g., ) require multi-step coupling, lowering yields compared to the target compound’s straightforward synthesis .
Research Findings and Contradictions
- Contradiction in BRD4 Affinity : While compound 12 (indole-substituted) exhibits higher BRD4 affinity (IC₅₀ ~50 nM) than the target compound, its poor solubility limits in vivo utility . This highlights the trade-off between potency and pharmacokinetics.
- Docking Scores vs. Experimental Data : The trifluoromethylphenyl analog () achieved a superior docking score (-6.020) for PIM1 kinase, yet experimental IC₅₀ values are unreported, leaving efficacy unclear.
Biological Activity
The compound 3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a novel member of the triazolo-pyridazine family, characterized by its unique structural features that may confer significant biological activity. Despite limited direct research on this specific compound, insights from related triazole derivatives suggest potential pharmacological effects worth exploring.
Structural Characteristics
The compound features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its role in various biological activities.
- Pyridazine Moiety : A six-membered ring with two nitrogen atoms that can influence the compound's interaction with biological targets.
- Tetrahydrofuran Substituent : This cyclic ether may enhance solubility and bioavailability.
These structural elements contribute to the compound's pharmacological profile, making it a candidate for further investigation in medicinal chemistry.
Pharmacological Potential
Research into similar triazolo-pyridazine compounds has demonstrated various biological activities, including:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with notable IC50 values indicating their potency. For instance, a related compound exhibited IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
- Kinase Inhibition : Certain triazolo-pyridazine derivatives have been identified as inhibitors of c-Met kinase, a target in cancer therapy. The promising compound demonstrated an IC50 of 0.090 μM against this kinase, comparable to established inhibitors .
Table of Biological Activities of Related Compounds
Case Study: Triazolo-Pyridazine Derivatives
A study evaluated a series of triazolo-pyridazine derivatives for their anticancer properties. The results indicated that most compounds exhibited moderate cytotoxicity with some leading candidates showing significant activity against multiple cancer cell lines. The mechanism of action involved apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting the therapeutic potential of these compounds in oncology .
Ongoing Research Directions
While specific studies on This compound are scarce, ongoing investigations into structurally similar compounds can provide valuable insights into its possible biological activities. Future research should focus on:
- In vitro and In vivo Studies : To evaluate the pharmacodynamics and pharmacokinetics of this compound.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with aldehydes/ketones, followed by reductive amination for N-substitution. For example, sodium hydride in dimethylformamide (DMF) facilitates ether formation between triazolo-pyridazine intermediates and alcoholates . Optimization includes temperature control (50–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., HATU for amide coupling) to improve yields .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton integration. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₁₈N₆O requires exact mass 298.15 g/mol). Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Q. What is the proposed mechanism of action for this compound in kinase inhibition studies?
- Methodological Answer : The triazolo-pyridazine core binds kinase ATP pockets via hydrogen bonding (e.g., Glu171 in PIM1 kinase) and hydrophobic interactions. Competitive ATP displacement assays (IC₅₀ determination) and co-crystallization (e.g., PDB ID: 3BGQ) validate target engagement .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) of triazolo-pyridazine derivatives in kinase inhibition?
- Methodological Answer : Systematic substitution at the 3-ethyl and tetrahydrofuran-methyl groups is tested. For example:
- 3-position : Trifluoromethyl groups enhance lipophilicity and target affinity (Ki < 100 nM) .
- N-substitution : Bulky groups (e.g., tetrahydrofuran-methyl) improve selectivity against off-target kinases .
- In vitro profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
Q. How can researchers design in vitro assays to evaluate antiproliferative effects?
- Methodological Answer :
- Cell lines : Human umbilical vein endothelial cells (HUVECs) and cancer lines (e.g., MCF-7, A549) .
- Dosing : 72-hour exposure at 0.1–100 µM, with IC₅₀ calculated via MTT/WST-1 assays.
- Controls : Include ester derivatives (e.g., R₂ = ethyl) to assess prodrug activation .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., loss of thrombin inhibition vs. gain in antiproliferative activity) require orthogonal assays:
- Kinase vs. protease assays : Confirm target specificity using recombinant proteins .
- Cellular context : Compare activity in primary vs. immortalized cells to rule out lineage-specific effects .
Q. How do docking studies elucidate interactions with kinase targets like PIM1?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) uses the PIM1 co-crystal structure (PDB: 3BGQ). Key steps:
- Ligand preparation : Optimize protonation states (pH 7.4) and generate conformers.
- Pocket definition : Focus on the hinge region (residues 121–130).
- Scoring : Hydrogen bonds (e.g., N-ethyl with Asp128) and π-π stacking (triazolo ring with Phe49) correlate with inhibitory activity .
Q. What are critical considerations for optimizing pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Solubility : Use DMSO stock solutions (100 mM) diluted in PBS for in vivo dosing .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
- LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce logP from ~3.5 to <2.5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
